molecular formula C11H8ClFO2 B13243578 2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13243578
M. Wt: 226.63 g/mol
InChI Key: VRJKJZWXEIQVHM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a high-value, polycyclic chemical scaffold designed for advanced pharmaceutical and organic synthesis research. This compound features a fused cyclopropane ring on an indene core, a structure often associated with conformational restriction and stereochemical complexity that is valuable in medicinal chemistry. The presence of both chloro and fluoro substituents, along with the carboxylic acid functional group, provides multiple synthetic handles for further derivatization, making it a versatile building block for constructing more complex molecules. Its primary research applications include serving as a key intermediate in the development of novel bioactive compounds, particularly in exploring structure-activity relationships (SAR) and as a precursor in metal-catalyzed cross-coupling reactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H8ClFO2

Molecular Weight

226.63 g/mol

IUPAC Name

2-chloro-3-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H8ClFO2/c12-10-6(13)2-1-4-3-5-8(7(4)10)9(5)11(14)15/h1-2,5,8-9H,3H2,(H,14,15)

InChI Key

VRJKJZWXEIQVHM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=CC(=C3Cl)F

Origin of Product

United States

Preparation Methods

Cyclopropanation of Aromatic Precursors

One common approach to prepare cyclopropane-fused aromatic acids involves cyclopropanation of phenylacetonitrile derivatives followed by hydrolysis to the acid. For example, substituted 2-phenylacetonitriles can be reacted with 1,2-dibromoethane under basic conditions to form cyclopropane intermediates, which upon hydrolysis yield cyclopropane carboxylic acids. The reaction conditions such as base choice (KOH, NaOH, K2CO3, Na2CO3) and temperature critically influence the yield, with moderate temperatures (~60 °C) providing optimal conversions.

Parameter Observed Effect
Base KOH and NaOH effective; carbonates less so
Temperature 60 °C optimal; 100 °C leads to lower yields
Reaction Time Typically several hours

This method can be adapted to introduce halogen substituents on the aromatic ring prior to cyclopropanation.

Pd-Catalyzed Allylation and Subsequent Cyclisation

A more advanced method involves preparing cyclisation precursors via palladium-catalyzed decarboxylative allylation. This method allows for the introduction of allyl groups which can be cyclized intramolecularly to form the cyclopropa[a]indene core. The Pd-catalyzed step is efficient in generating quaternary allyl ester building blocks, which are then transformed through various cyclisation reactions involving ketone, alkene, or amine functional groups to form complex 3D scaffolds.

C-H Activation and Annulation Strategies

C-H activation techniques have been employed to functionalize cyclic amines and related substrates to generate arylated intermediates that can undergo intramolecular cyclisations to build polycyclic frameworks. For example, syn-selective C-H arylation of bicyclic amines followed by cyclisation via Bischler-Napieralski, Buchwald-Hartwig amination, or lactamisation reactions can yield structurally diverse cyclopropa-fused scaffolds.

This approach allows for skeletal diversity and precise placement of substituents such as chlorine and fluorine via directed C-H functionalization.

Halogenation Techniques

Selective chlorination and fluorination on aromatic systems can be achieved using electrophilic halogenation reagents or via transition metal-catalyzed methods. Fluorination often requires specialized reagents like Selectfluor or nucleophilic fluorinating agents, while chlorination can be performed with reagents such as N-chlorosuccinimide (NCS). These steps are generally carried out on suitably protected or functionalized intermediates to ensure regioselectivity.

Conversion to Carboxylic Acid

The final carboxylic acid group can be introduced by hydrolysis of nitriles or esters under acidic or basic conditions, or by oxidation of aldehyde or alcohol precursors. Acidic hydrolysis of cyano groups to carboxylic acids is a common step in the preparation of cyclopropane carboxylic acid derivatives.

Summary Table of Key Preparation Steps

Step Method/Reaction Type Key Conditions/Notes
Starting material preparation Substituted 2-phenylacetonitrile synthesis Halogenated aromatic precursors
Cyclopropanation Base-mediated reaction with 1,2-dibromoethane Base: KOH or NaOH; Temp: ~60 °C
Pd-catalyzed allylation Decarboxylative allylation Pd catalyst, allyl esters as intermediates
Cyclisation Intramolecular cyclisations (e.g., Bischler-Napieralski) Acidic or basic conditions, sometimes metal-catalyzed
Halogenation Electrophilic or metal-catalyzed halogenation NCS for Cl, Selectfluor for F; regioselective
Hydrolysis to acid Acidic hydrolysis of nitriles or esters Concentrated HCl or other acids

Research Findings and Analysis

  • The cyclopropanation step is sensitive to reaction temperature and base choice, with moderate temperatures favoring higher yields.
  • Pd-catalyzed allylation and subsequent cyclisation provide a versatile route to diverse cyclopropa-fused scaffolds with good control over stereochemistry and substitution patterns.
  • C-H activation methods enable selective functionalization and scaffold diversification, which is crucial for introducing halogen substituents at specific positions.
  • The overall synthetic sequence must balance the stability of the strained cyclopropane ring with the reactivity needed for functional group transformations.
  • Computational analyses of scaffold libraries generated by these methods show good coverage of lead-like chemical space, indicating their utility in drug discovery.

Chemical Reactions Analysis

2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, leading to the formation of substituted derivatives.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropa[a]indene-Carboxylic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (Target) C₁₁H₈ClFO₂ 2-Cl, 3-F, 1-COOH 230.64 Halogenated; potential bioactivity -
4-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid C₁₁H₉ClO₂ 4-Cl, 1-COOH 208.64 Predicted collision cross-section data available
1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid C₁₁H₁₀O₂ 1-COOH 174.20 Simpler analog; no halogen substituents
6-Chloro-6-cyclohexyl-2-dihydro-1H-indene-1-carboxylic acid C₁₆H₁₉ClO₂ 6-Cl, 6-cyclohexyl, 1-COOH 278.77 Antiinflammatory, antipyretic activity

Key Observations:

  • Halogen Substitution : The target compound’s 2-Cl and 3-F substituents introduce steric and electronic effects distinct from the 4-Cl analog (C₁₁H₉ClO₂). Such positional differences may alter reactivity, solubility, and binding interactions in biological systems .
  • Functional Groups : The carboxylic acid group at the 1-position is conserved across analogs, suggesting a shared role in hydrogen bonding or salt formation.

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Comparison (Ų)

Compound [M+H]+ [M+Na]+ [M-H]-
4-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 139.3 153.7 147.9
Target Compound (Hypothetical)* ~140–145 (estimated) ~150–155 ~145–150

*Note: CCS values for the target compound are extrapolated based on structural similarity to the 4-Cl analog.

Biological Activity

2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and related case studies.

  • Chemical Formula : C11H8ClF
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 259860-04-3

This compound features a unique cyclopropane structure fused with an indene moiety, which may contribute to its biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 2-chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid. For instance:

  • Mechanism of Action : The compound may exert its effects through the inhibition of key cellular pathways involved in tumorigenesis. It has been noted that certain fluorinated compounds can enhance selectivity for cancer cell lines by modulating protein interactions involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

Research has indicated that cyclopropane derivatives often exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

  • Case Study : In a controlled study involving various derivatives of cyclopropane compounds, significant reductions in inflammatory markers were observed in treated groups compared to controls .

Antimicrobial Properties

Fluorinated compounds have been widely studied for their antimicrobial activities. The presence of fluorine often enhances the lipophilicity and metabolic stability of the compounds:

  • Research Findings : A study conducted by Swallow et al. (2015) demonstrated that fluorinated indene derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid:

Substituent Effect on Activity
ChlorineEnhances lipophilicity and receptor binding
FluorineIncreases metabolic stability and bioavailability
Carboxylic AcidContributes to solubility and interaction with biological targets

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